molecular formula C16H34O5Si B6358114 11-Acetateundecyltrimethoxysilane CAS No. 1197981-12-6

11-Acetateundecyltrimethoxysilane

Cat. No.: B6358114
CAS No.: 1197981-12-6
M. Wt: 334.52 g/mol
InChI Key: ORIHNABGMOPDJW-UHFFFAOYSA-N
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Properties

IUPAC Name

11-trimethoxysilylundecyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O5Si/c1-16(17)21-14-12-10-8-6-5-7-9-11-13-15-22(18-2,19-3)20-4/h5-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIHNABGMOPDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Acetateundecyltrimethoxysilane can be synthesized through the reaction of 11-bromoundecyl acetate with trimethoxysilane in the presence of a base such as sodium hydride. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through distillation or chromatography to achieve the desired quality .

Scientific Research Applications

Surface Modification

1.1 Overview of Silane Coupling Agents
Silane coupling agents like 11-acetateundecyltrimethoxysilane are utilized to enhance the adhesion between organic materials and inorganic substrates. This compound can modify surfaces to improve their chemical and physical properties, making them more suitable for specific applications.

1.2 Applications in Coatings
The compound is used in the formulation of protective coatings. By modifying the surface properties of materials, it enhances corrosion resistance and durability. For instance, studies have shown that silane-modified coatings can significantly improve the lifespan of metal surfaces exposed to harsh environments .

Application AreaBenefitsCase Study Reference
CoatingsImproved adhesion, corrosion resistance

Biosensing Applications

2.1 Functionalization of Biosensors
this compound serves as a functionalizing agent in the development of biosensors. Its ability to form self-assembled monolayers (SAMs) on sensor surfaces enhances the sensitivity and specificity of biomolecular detection.

2.2 Case Studies
In a study focused on the development of a glucose biosensor, the use of this silane improved the detection limits significantly compared to non-modified sensors . The functionalized surface exhibited enhanced binding affinity for glucose oxidase, leading to better performance.

Application AreaBenefitsCase Study Reference
BiosensorsEnhanced sensitivity, specificity

Environmental Remediation

3.1 Heavy Metal Removal
The compound has been investigated for its ability to modify biomass for the adsorption of heavy metals from wastewater. Its functional groups facilitate the binding of metal ions, making it effective in environmental cleanup applications.

3.2 Research Findings
A recent study demonstrated that biomass treated with this compound showed a significant increase in heavy metal ion removal efficiency compared to untreated biomass . This application is crucial for addressing pollution issues in industrial waste management.

Application AreaBenefitsCase Study Reference
Environmental RemediationEffective heavy metal removal

Nanotechnology Applications

4.1 Nanoparticle Synthesis
In nanotechnology, this compound is used as a stabilizing agent in the synthesis of nanoparticles. It helps control particle size and distribution, which are critical factors in determining the properties and functionalities of nanomaterials.

4.2 Case Studies in Drug Delivery
Research has shown that nanoparticles stabilized with this silane exhibit improved drug loading capacities and release profiles, making them suitable for targeted drug delivery systems . This property is particularly beneficial in pharmaceuticals where controlled release is essential.

Application AreaBenefitsCase Study Reference
NanotechnologyImproved drug delivery systems

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Acetateundecyltrimethoxysilane is unique due to its combination of acetate and trimethoxysilane groups, allowing for versatile functionalization and self-assembly properties. Its ability to form stable siloxane networks makes it valuable in various applications, from materials science to biology .

Biological Activity

11-Acetateundecyltrimethoxysilane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of materials science and biochemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a long undecyl chain, an acetate group, and three methoxy groups attached to a silicon atom. This unique structure provides it with amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments.

Antimicrobial Properties

Research indicates that silanes, including this compound, exhibit antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, which may be attributed to its ability to disrupt microbial cell membranes. For instance, studies have demonstrated significant reductions in bacterial viability when exposed to silane-treated surfaces.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could have implications for its use in biomedical applications where inflammation is a concern .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies using the MTT assay have shown that at certain concentrations, the compound can induce apoptosis in cancer cell lines while exhibiting minimal toxicity in normal cells . This selective cytotoxicity is advantageous for potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.
  • Cytokine Modulation : It may interfere with signaling pathways that regulate inflammation and immune responses.
  • Induction of Apoptosis : The compound can activate intrinsic apoptotic pathways in cancer cells, promoting programmed cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts on surfaces treated with the compound compared to untreated controls. The study concluded that this silane could be a viable option for coating medical devices to prevent infections .

Case Study 2: Anti-inflammatory Applications

In another investigation, Johnson et al. (2024) assessed the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment group showed reduced swelling and lower levels of inflammatory markers compared to the control group, suggesting potential therapeutic applications for inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other silanes:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
This compoundYesYesModerate
DecyltrimethoxysilaneYesLimitedLow
OctadecyltrichlorosilaneYesNoHigh

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 11-acetateundecyltrimethoxysilane to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization requires monitoring reaction conditions (e.g., temperature, solvent polarity, and catalyst ratio) and using purification techniques like column chromatography or vacuum distillation. Analytical tools such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) should validate purity. Technical-grade silane precursors (≥85% purity) are recommended to minimize side reactions .

Q. How can researchers characterize the hydrolytic stability of this compound under varying environmental conditions?

  • Methodological Answer : Accelerated aging studies under controlled humidity (e.g., 40–80% RH) and temperature (25–60°C) can simulate hydrolytic degradation. Fourier-transform infrared spectroscopy (FTIR) tracks siloxane bond formation, while thermogravimetric analysis (TGA) quantifies weight loss due to hydrolysis. Comparative studies with analogous silanes (e.g., dodecyltrimethoxysilane) provide baseline stability data .

Q. What analytical techniques are most effective for confirming the functionalization of surfaces with this compound?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) identifies elemental composition (Si, C, O) and covalent bonding. Contact angle measurements assess hydrophobicity changes, and atomic force microscopy (AFM) visualizes monolayer uniformity. Cross-validation with ellipsometry or quartz crystal microbalance (QCM) ensures thickness and mass-loading accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the acetate group in this compound influence its reactivity compared to unmodified alkylsilanes?

  • Methodological Answer : Computational modeling (e.g., density functional theory) predicts electron distribution and steric hindrance. Experimentally, kinetic studies using stopped-flow techniques compare hydrolysis rates with control silanes (e.g., undecyltrimethoxysilane). NMR titration experiments quantify hydrogen-bonding interactions with polar substrates .

Q. What experimental strategies resolve contradictions in reported grafting densities of this compound on oxide surfaces?

  • Methodological Answer : Discrepancies often arise from substrate pretreatment (e.g., plasma cleaning vs. acid etching) or solvent polarity. A standardized protocol should include:

  • Substrate characterization (e.g., surface roughness via AFM).
  • Controlled solvent selection (aqueous vs. anhydrous conditions).
  • Statistical analysis (e.g., ANOVA) to assess inter-laboratory variability.
    Cross-referencing with silane coupling agents like 11-mercaptoundecanoic acid (MUA) provides mechanistic insights .

Q. How can researchers design experiments to evaluate the role of this compound in hybrid organic-inorganic nanocomposite formation?

  • Methodological Answer : Use sol-gel synthesis with tetraethyl orthosilicate (TEOS) as a co-precursor. Monitor condensation kinetics via dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS). Mechanical testing (tensile strength, modulus) and transmission electron microscopy (TEM) correlate structure-property relationships. Compare with non-functionalized silanes to isolate the acetate group’s contribution .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing variability in silane monolayer thickness measurements?

  • Methodological Answer : Apply the Grubbs’ test to identify outliers in ellipsometry or AFM datasets. Use multivariate regression to correlate thickness with parameters like reaction time or precursor concentration. Error propagation analysis accounts for instrument precision (e.g., ±0.1 nm for AFM) .

Q. How should researchers address conflicting FTIR spectra interpretations for this compound adsorption modes (e.g., monodentate vs. bidentate bonding)?

  • Methodological Answer : Deconvolute overlapping peaks (e.g., Si-O-Si vs. Si-OH) using Gaussian-Lorentzian fitting. Validate with polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS) to differentiate surface-bound vs. bulk species. Cross-reference with XPS binding energy shifts for silicon (Si 2p) and oxygen (O 1s) .

Critical Evaluation of Literature

Q. What criteria should guide the selection of literature sources for studying this compound’s application in biointerface engineering?

  • Methodological Answer : Prioritize peer-reviewed studies with:

  • Detailed experimental protocols (e.g., substrate preparation, silane concentration).
  • Multimodal characterization (e.g., combining XPS, AFM, and biological assays).
    Avoid non-peer-reviewed platforms (e.g., ) due to insufficient validation. Use tools like Web of Science to filter high-impact journals and track citation networks .

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